molecular formula C14H13N3 B8385829 2-(2-Amino-4-methylphenyl)benzimidazole

2-(2-Amino-4-methylphenyl)benzimidazole

Cat. No. B8385829
M. Wt: 223.27 g/mol
InChI Key: NTOYEZDQIYQLTI-UHFFFAOYSA-N
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Patent
US09273080B2

Procedure details

33.8 g (55 mmol) of oxone [70693-62-8] are added in portions to a solution of 13.5 g (100 mmol) of 2-nitro-4-methylbenzaldehyde [20357-22-6] and 11.9 g (110 mmol) of 1,2-diaminobenzene in a mixture of 150 ml of DMF and 5 ml of water with stirring and cooling to 20° C. at such a rate that the temperature does not exceed 35° C. The reaction mixture is subsequently stirred at room temperature until conversion of the aldehyde is complete (about 4 h). The reaction mixture is stirred into a solution of 40 g of potassium carbonate in 2000 ml of water, stirred for a further 15 min., extracted with three 300 ml portions of dichloromethane in each case, the organic phase is washed twice with 300 ml of water, once with 500 ml of sat. sodium chloride solution and dried over sodium sulfate. The dichloromethane solution is filtered through silica gel, and the dichloromethane is removed in vacuo. The yellow residue is taken up in 500 ml of methanol, blanketed with nitrogen with stirring, 3 g of 10% Pd/C are added, and the mixture is hydrogenated at room temperature in an autoclave at a hydrogen pressure of 2 bar. When the uptake of hydrogen is complete, the catalyst is filtered off via a Celite bed, and the methanol is removed in vacuo. Yield: 18.5 g (83 mmol), 83%. Purity: >95% according to 1H-NMR.
Name
Quantity
33.8 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
2000 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
OOS([O-])=O.[K+].[N+:7]([C:10]1[CH:17]=[C:16]([CH3:18])[CH:15]=[CH:14][C:11]=1[CH:12]=O)([O-])=O.[NH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[NH2:26].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.O>[NH2:7][C:10]1[CH:17]=[C:16]([CH3:18])[CH:15]=[CH:14][C:11]=1[C:12]1[NH:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=2[N:26]=1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
33.8 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
13.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=O)C=CC(=C1)C
Name
Quantity
11.9 g
Type
reactant
Smiles
NC1=C(C=CC=C1)N
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 35° C
CUSTOM
Type
CUSTOM
Details
(about 4 h)
Duration
4 h
STIRRING
Type
STIRRING
Details
stirred for a further 15 min.
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted with three 300 ml portions of dichloromethane in each case
WASH
Type
WASH
Details
the organic phase is washed twice with 300 ml of water, once with 500 ml of sat. sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The dichloromethane solution is filtered through silica gel
CUSTOM
Type
CUSTOM
Details
the dichloromethane is removed in vacuo
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
3 g of 10% Pd/C are added
CUSTOM
Type
CUSTOM
Details
is hydrogenated at room temperature in an autoclave at a hydrogen pressure of 2 bar
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off via a Celite bed
CUSTOM
Type
CUSTOM
Details
the methanol is removed in vacuo

Outcomes

Product
Name
Type
Smiles
NC1=C(C=CC(=C1)C)C=1NC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.